ethyl 2-formyl-1H-pyrrole-3-carboxylate
Overview
Description
Ethyl 2-formyl-1H-pyrrole-3-carboxylate is a chemical compound with the CAS Number: 19076-57-4 . It has a molecular weight of 167.16 . This compound is used in the preparation of heterocyclic bioactive agents and other pharmaceutical compounds .
Molecular Structure Analysis
The InChI code for ethyl 2-formyl-1H-pyrrole-3-carboxylate is1S/C8H9NO3/c1-2-12-8(11)6-3-4-9-7(6)5-10/h3-5,9H,2H2,1H3
. This indicates the molecular structure of the compound. Physical And Chemical Properties Analysis
Ethyl 2-formyl-1H-pyrrole-3-carboxylate is a colorless or white to yellow-brown solid or liquid . and should be stored in an inert atmosphere at 2-8°C .Scientific Research Applications
Synthesis and Structural Analysis
Ethyl 2-formyl-1H-pyrrole-3-carboxylate and its derivatives have been extensively studied for their synthesis and molecular structure. For instance, Singh et al. (2013) synthesized Ethyl-4-[(2,4-dinitrophenyl)-hydrazonomethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate, which is a derivative of ethyl 2-formyl-1H-pyrrole-3-carboxylate. This compound was characterized using various spectroscopic methods and quantum chemical calculations, revealing its potential as a strong electrophile due to its global electrophilicity index (Singh et al., 2013). Similarly, Singh et al. (2013) reported on Ethyl-4-[(benzoyl)-hydrazonomethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate, emphasizing its dimer formation and resonance-assisted hydrogen bonding (Singh et al., 2013).
Nuclear Magnetic Resonance Studies
Ethyl 2-formyl-1H-pyrrole-3-carboxylate has also been a subject of nuclear magnetic resonance (NMR) studies. Farnier and Drakenberg (1975) investigated the n.m.r. spectra of ethyl 5-formylpyrrole-2-carboxylate, providing insights into the molecular structure and conformational behavior of such compounds (Farnier & Drakenberg, 1975).
Applications in Synthesis of Other Compounds
The application of ethyl 2-formyl-1H-pyrrole-3-carboxylate extends to the synthesis of various other compounds. For instance, Law et al. (1984) described a new general synthesis of 1H-pyrrole-2-carboxylic acid derivatives using reactions involving 2H-azirines and enamines (Law et al., 1984). Moreover, Khajuria et al. (2013) demonstrated the synthesis of Ethyl 3,5-diaryl-1H-pyrrole-2-carboxylates from ethyl 2-nitro-5-oxo-3,5-diarylpentanoates, showcasing the versatility of these compounds in organic synthesis (Khajuria et al., 2013).
Supramolecular Structures and Crystal Engineering
Yin and Li (2006) explored the self-assembly of pyrrole-2-carboxylates, including derivatives of ethyl 2-formyl-1H-pyrrole-3-carboxylate, to create supramolecular structures useful in crystal engineering (Yin & Li, 2006).
Safety And Hazards
The compound is associated with several hazard statements: H302, H315, H319, H335 . These codes correspond to specific hazards: harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of eye contact (P305+P351+P338) .
Future Directions
The future directions for research and application of ethyl 2-formyl-1H-pyrrole-3-carboxylate are not specified in the search results. Given its use in the preparation of heterocyclic bioactive agents and other pharmaceutical compounds , it may continue to be a valuable compound in medicinal chemistry and drug development.
properties
IUPAC Name |
ethyl 2-formyl-1H-pyrrole-3-carboxylate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-2-12-8(11)6-3-4-9-7(6)5-10/h3-5,9H,2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGHZJUOOYWTZSV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC=C1)C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 2-formyl-1H-pyrrole-3-carboxylate | |
CAS RN |
19076-57-4 | |
Record name | ethyl 2-formyl-1H-pyrrole-3-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
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